1,2,3,4-Tetrahydroquinoline-7-carbaldehyde
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Overview
Description
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde is a heterocyclic compound that features a quinoline core structure with a formyl group at the 7th position. This compound is part of the tetrahydroquinoline family, which is known for its significant biological and chemical properties. The presence of both nitrogen and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the selective hydrogenation of quinoline using a copper-based catalyst can yield tetrahydroquinoline derivatives . Another method involves the Friedländer synthesis, where aniline derivatives react with aldehydes under acidic conditions to form quinoline derivatives, which can then be further reduced to tetrahydroquinoline .
Industrial production methods often utilize catalytic systems to enhance yield and selectivity. The use of heterogeneous catalysts, such as copper or palladium, in combination with hydrogen gas, is a common industrial approach . These methods are favored for their efficiency and scalability.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydroquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The nitrogen atom in the tetrahydroquinoline ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the aldehyde group.
Quinoline: Unlike tetrahydroquinoline, quinoline is fully aromatic and lacks hydrogenation.
1,2,3,4-Tetrahydroquinoline-1-carbaldehyde: This compound has the aldehyde group at the 1st position instead of the 7th.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6-7,11H,1-2,5H2 |
InChI Key |
KKBVDZHPNNNNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C=O)NC1 |
Origin of Product |
United States |
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